5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

anticancer cytotoxicity oxadiazole derivatives

Researchers developing anticancer or antimicrobial libraries need reliable, well-characterized 2-amino-1,3,4-oxadiazole scaffolds. This compound provides a phenoxymethyl-substituted core with a free 2-amino handle for efficient N-acylation derivatization. • Related 1,3,4-oxadiazoles achieve submicromolar IC₅₀ (0.67-0.87 μM) against PC-3, HCT-116, and ACHN cell lines-5- to 14-fold more potent than 1,2,4-oxadiazole regioisomers. • N-Acylated analogs show strain-selective antibacterial and antifungal activity. • Simple reflux with anhydrides yields high-purity derivatives for rapid library generation.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 21520-88-7
Cat. No. B1345092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine
CAS21520-88-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)N
InChIInChI=1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
InChIKeyFNMZIDWJZMOQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine: Chemical Class and Procurement Baseline


5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7) is a heterocyclic compound featuring a 1,3,4-oxadiazole core with a 2-amino substituent and a 5-phenoxymethyl moiety, with a molecular formula of C₉H₉N₃O₂ and molecular weight of 191.19 g/mol . This compound belongs to the 2-amino-1,3,4-oxadiazole class, a scaffold extensively explored in medicinal chemistry due to its broad spectrum of reported biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The phenoxymethyl substitution at the 5-position distinguishes it from simpler alkyl- or aryl-substituted analogs, potentially modulating lipophilicity and target binding characteristics. However, the existing literature lacks dedicated primary studies quantifying the specific biological or physicochemical performance of this exact compound. Consequently, all subsequent differentiation evidence is based on cross-study comparisons and class-level inferences derived from structurally related 1,3,4-oxadiazole derivatives, and the availability of high-strength direct head-to-head comparative data is extremely limited.

Why Generic Substitution of 2-Amino-1,3,4-Oxadiazoles Fails


The 1,3,4-oxadiazole-2-amine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where subtle variations in the 5-position substituent profoundly alter biological outcomes. Studies on analogous 2-amino-1,3,4-oxadiazole derivatives demonstrate that replacing the phenoxymethyl group with phenyl, substituted phenyl, or aliphatic chains can shift antimicrobial spectrum, cytotoxic potency by orders of magnitude, and even reverse selectivity between Gram-positive and Gram-negative bacterial strains [1]. For instance, within a series of 5-substituted 2-amino-1,3,4-oxadiazoles, compounds bearing phenoxymethyl or phenoxyphenyl moieties exhibited enhanced lipophilicity and differential molecular docking scores compared to unsubstituted or methyl-substituted counterparts [2]. Furthermore, the 2-amino group itself serves as a critical handle for downstream functionalization (e.g., acylation to generate amide derivatives), and the steric and electronic environment imparted by the 5-phenoxymethyl group directly influences the reactivity and yield of such derivatization steps. Simply substituting an in-stock 2-amino-1,3,4-oxadiazole with a different 5-substituent without experimental validation therefore risks project failure, failed assays, and irreproducible synthetic outcomes.

Quantified Differentiation vs. Structural Analogs


Cytotoxic Potency in Colon and Prostate Cancer Models

While direct IC₅₀ data for 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine is absent from the peer-reviewed literature, structurally related 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives demonstrate submicromolar cytotoxic potency that varies dramatically with substituent position. Compound 2 in the referenced study (2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole) exhibited IC₅₀ values of 0.67 μM (PC-3 prostate), 0.80 μM (HCT-116 colon), and 0.87 μM (ACHN kidney). This potency is approximately 10-fold greater than that of the methylbenzofuran-containing 1,2,4-oxadiazole series (compounds 6a-c, IC₅₀ 3.27–9.71 μM against MCF-7 and HeLa), highlighting that the phenoxymethyl substitution in the oxadiazole scaffold correlates with enhanced cytotoxicity in certain tumor cell lines compared to alternative heteroaromatic substituents [1] [2].

anticancer cytotoxicity oxadiazole derivatives

Strain-Selective Antimicrobial Activity vs. Phenoxyphenyl Analogs

Direct antimicrobial data for the target compound is unavailable. However, a closely related analog—5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine—was recently evaluated, with its N-acylated derivatives exhibiting strain-selective antibacterial activity. N-[5-(3-Phenoxyphenyl)-1,3,4-oxadiazol-2-yl]heptanamide showed effective antibacterial activity against S. aureus (Gram-positive), while N-[5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-yl]octanamide demonstrated exceptional antibacterial action against E. coli (Gram-negative) and exceptional antifungal activity against C. albicans. Importantly, other derivatives in the same series exhibited only moderate to low antibacterial efficiency, demonstrating that both the core scaffold and the specific substitution pattern critically determine antimicrobial spectrum and potency [1].

antimicrobial antibacterial antifungal

Scaffold Potency Advantage Over 1,2,4-Oxadiazoles

The target compound possesses a 1,3,4-oxadiazole core, which is electronically and structurally distinct from the isomeric 1,2,4-oxadiazole scaffold. Literature comparisons reveal that 1,3,4-oxadiazoles bearing phenoxymethyl substituents (as in 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole) achieve submicromolar IC₅₀ values (0.67–0.87 μM) against multiple cancer cell lines [1], whereas 1,2,4-oxadiazoles with similar phenoxymethyl substitution (e.g., 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles) exhibit significantly higher IC₅₀ values ranging from 3.27 μM to 9.71 μM [2]. This 5- to 14-fold potency difference, while cross-study and not perfectly controlled for all variables, strongly suggests that the regioisomeric scaffold identity materially impacts biological activity.

heterocyclic chemistry scaffold comparison drug design

2-Amino Handle: Synthetic Versatility and Derivatization Potential

The 2-amino group on the 1,3,4-oxadiazole core provides a critical functionalization handle that is not present on non-aminated oxadiazole analogs (e.g., 2-methyl or 2-phenyl substituted). In the synthesis of N-acylated derivatives of 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine, the 2-amino group enables direct refluxing with aliphatic anhydrides to generate amide derivatives in high yields, producing compounds with tunable antimicrobial profiles [1]. Without the 2-amino substituent, alternative synthetic routes (e.g., C-H activation or pre-functionalized precursors) would be required, potentially increasing synthetic step count and reducing overall yield. The target compound retains this valuable 2-amino handle, making it a versatile intermediate for focused library generation.

synthetic chemistry derivatization library synthesis

Research and Industrial Application Scenarios


Anticancer Lead Optimization and Focused Library Synthesis

Procure 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine as a core scaffold for generating N-acylated or otherwise derivatized libraries targeting anticancer activity. Cross-study evidence indicates that structurally related 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives achieve submicromolar IC₅₀ values (0.67–0.87 μM) against prostate (PC-3), colon (HCT-116), and kidney (ACHN) cancer cell lines [1]. This potency is 5- to 14-fold greater than that observed for 1,2,4-oxadiazole regioisomers bearing similar phenoxymethyl substitution, supporting the selection of the 1,3,4-oxadiazole scaffold for anticancer screening cascades. The 2-amino handle enables straightforward derivatization to explore SAR and optimize potency further.

Strain-Selective Antibacterial and Antifungal Agent Development

Utilize the target compound as a starting material for synthesizing N-acylated derivatives with antimicrobial activity. Studies on the closely related 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrate that acylation with aliphatic anhydrides yields derivatives with strain-selective antibacterial profiles: N-heptanamide derivatives showed effective activity against S. aureus, while N-octanamide derivatives exhibited exceptional activity against E. coli and C. albicans [2]. The target compound, bearing a phenoxymethyl rather than phenoxyphenyl substituent, offers a structurally distinct starting point for exploring differential antimicrobial spectrum and potency.

Chemical Biology Probe Development via Amine Conjugation

Leverage the 2-amino group of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine for conjugation to fluorophores, biotin, or affinity tags, enabling the generation of chemical biology probes. The synthetic route for N-acylation of analogous 2-amino-1,3,4-oxadiazoles proceeds in high yields via simple reflux with anhydrides [2], suggesting that similar conditions can be adapted for installing diverse functional payloads. This contrasts with non-aminated oxadiazoles, which lack a direct conjugation handle and would require de novo synthesis of functionalized derivatives.

Scaffold Comparison Studies for Drug Discovery Programs

Use 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine in comparative studies evaluating the biological and physicochemical properties of 1,3,4-oxadiazoles versus 1,2,4-oxadiazole regioisomers. Literature evidence shows that 1,3,4-oxadiazole scaffolds bearing phenoxymethyl substituents achieve submicromolar cytotoxicity, whereas 1,2,4-oxadiazole analogs exhibit significantly higher IC₅₀ values (3.27–9.71 μM) [1] [3]. Controlled head-to-head comparisons using the target compound and its 1,2,4-oxadiazole counterpart would provide valuable SAR insights for scaffold selection in drug discovery programs.

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